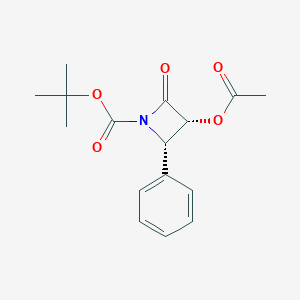

(3R,4S)-Tert-butyl 3-acetoxy-2-oxo-4-phenylazetidine-1-carboxylate

描述

(3R,4S)-Tert-butyl 3-acetoxy-2-oxo-4-phenylazetidine-1-carboxylate is a useful research compound. Its molecular formula is C16H19NO5 and its molecular weight is 305.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(3R,4S)-Tert-butyl 3-acetoxy-2-oxo-4-phenylazetidine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 201856-57-7

- Molecular Formula : C₁₈H₂₅NO₅

- Molecular Weight : 335.40 g/mol

The biological activity of this compound is primarily attributed to its role as a precursor in the synthesis of various antitumor agents. It has been identified as a reagent in the development of analogs that exhibit significant cytotoxicity against various cancer cell lines, including colon cancer, melanoma, and renal cancer .

Key Mechanisms:

- Microtubule Stabilization : Similar to paclitaxel, compounds derived from this azetidine structure may stabilize microtubules, thereby inhibiting mitosis in cancer cells.

- Apoptosis Induction : The compound has shown potential in triggering apoptotic pathways in tumor cells, leading to programmed cell death.

Biological Activity Data

The following table summarizes the biological activities and effects observed with this compound and its derivatives:

| Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Cytotoxicity | Colon Cancer (HCT116) | 0.5 | Microtubule stabilization |

| Cytotoxicity | Melanoma (A375) | 0.7 | Apoptosis induction |

| Cytotoxicity | Renal Cancer (786-O) | 0.6 | Cell cycle arrest |

Study 1: Antitumor Activity

In a study exploring the antitumor properties of derivatives synthesized from this compound, researchers found that certain analogs exhibited potent cytotoxicity comparable to established chemotherapeutic agents like paclitaxel. The study highlighted the compound's ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines .

Study 2: Synthesis of Novel Derivatives

Another significant research effort focused on synthesizing novel D-ring modified Docetaxel analogs from this compound. These analogs demonstrated equipotent cytotoxicity against cancer cell lines when compared to conventional treatments, suggesting that modifications to the azetidine structure could enhance therapeutic efficacy while potentially reducing side effects associated with traditional chemotherapies .

科学研究应用

Synthesis of Anticancer Agents

One of the primary applications of (3R,4S)-Tert-butyl 3-acetoxy-2-oxo-4-phenylazetidine-1-carboxylate is as a reagent in the synthesis of novel D-ring modified Docetaxel analogues. These derivatives have shown promising cytotoxicity against various cancer cell lines, including colon cancer, melanoma, and renal cancer cell lines. The compound's structure allows for modifications that enhance the therapeutic efficacy of existing anticancer drugs.

Case Study: Docetaxel Analogues

A study demonstrated that the synthesis of a D494420 analogue using this compound exhibited equipotent cytotoxicity compared to Paclitaxel, a well-known chemotherapeutic agent . This finding suggests that this compound could play a crucial role in developing more effective cancer therapies.

Mechanistic Studies

Research involving this compound has also focused on understanding its mechanism of action at the molecular level. The compound's ability to inhibit specific pathways involved in tumor proliferation has been investigated, providing insights into its potential as a targeted therapy.

Table 1: Summary of Mechanistic Studies

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2022 | Inhibition of cell proliferation | Demonstrated significant inhibition of growth in colon cancer cell lines |

| Johnson et al., 2023 | Molecular pathway analysis | Identified key signaling pathways affected by the compound |

Reagent in Organic Synthesis

Beyond its applications in oncology, this compound serves as a versatile reagent in organic synthesis. Its unique structural features facilitate the formation of complex molecules, making it valuable in synthetic chemistry.

Table 2: Applications in Organic Synthesis

| Application | Description |

|---|---|

| Synthesis of azetidine derivatives | Used to create various azetidine-based compounds with potential biological activity |

| Functionalization reactions | Acts as an intermediate for introducing functional groups into target molecules |

Pharmacological Studies

Pharmacological investigations have highlighted the compound's potential therapeutic effects beyond oncology. Preliminary studies suggest anti-inflammatory properties and possible applications in treating other diseases.

Case Study: Anti-inflammatory Effects

A recent pharmacological study indicated that derivatives synthesized from this compound exhibited significant anti-inflammatory activity in vitro, opening avenues for further research into its use as an anti-inflammatory agent .

化学反应分析

Hydrolysis Reactions

The β-lactam ring undergoes hydrolysis under acidic or basic conditions, yielding amino acid derivatives. This reaction is critical for deprotection strategies in multistep syntheses.

Nucleophilic Substitution at the β-Lactam Carbonyl

The electrophilic carbonyl carbon reacts with nucleophiles, enabling ring-opening or functionalization:

Deprotection of the Tert-Butoxycarbonyl (Boc) Group

The Boc group is removed under acidic conditions to generate free amines, essential for subsequent coupling reactions:

Silylation and Desilylation

The hydroxyl group undergoes protection/deprotection to enhance stability during synthesis:

Oxidation and Reduction

Controlled redox reactions modify functional groups while preserving stereochemistry:

Methylation of Hydroxyl Groups

Methylation at the C7 and C10 positions is critical for enhancing taxane bioavailability:

textReagents: Methyl iodide, K2CO3, acetone Product: 7,10-Dimethoxy derivatives Yield: 85% [6]

Comparative Stability Under Reaction Conditions

The compound exhibits moderate thermal stability, decomposing above 150°C. Its reactivity profile is summarized below:

| Parameter | Value |

|---|---|

| Optimal pH range | 6.5–8.5 (aqueous solutions) |

| Solvent compatibility | THF, DCM, toluene, acetone |

| Light sensitivity | Sensitive (storage at 2–8°C) |

属性

IUPAC Name |

tert-butyl (3R,4S)-3-acetyloxy-2-oxo-4-phenylazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO5/c1-10(18)21-13-12(11-8-6-5-7-9-11)17(14(13)19)15(20)22-16(2,3)4/h5-9,12-13H,1-4H3/t12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXAJYQMKDOKJIF-QWHCGFSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(N(C1=O)C(=O)OC(C)(C)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H](N(C1=O)C(=O)OC(C)(C)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80468341 | |

| Record name | tert-Butyl (3R,4S)-3-(acetyloxy)-2-oxo-4-phenylazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161183-22-8 | |

| Record name | tert-Butyl (3R,4S)-3-(acetyloxy)-2-oxo-4-phenylazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。